

## Mass spectrometry fragmentation pattern of 3-(Furan-2-yl)phenol

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Compound of Interest		
Compound Name:	3-(Furan-2-yl)phenol	
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of **3-(Furan-2-yl)phenol** 

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of **3-(Furan-2-yI)phenoI**. The information is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for compound identification and structural elucidation. As no publicly available mass spectrum for this specific compound was found, the fragmentation pathway described herein is a theoretical model based on the well-established fragmentation rules for phenolic and furan-containing compounds.

# Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of **3-(Furan-2-yl)phenol** under electron ionization is expected to be driven by the functionalities of both the phenol and furan rings. The molecular ion (M•+) is anticipated to be relatively stable and thus produce a prominent peak. The primary fragmentation pathways are predicted to involve the loss of small, stable neutral molecules such as carbon monoxide (CO) and a formyl radical (HCO), which are characteristic of phenolic compounds.[1] Further fragmentation is expected to occur through cleavage of the furan ring.

The molecular weight of **3-(Furan-2-yl)phenol** ( $C_{10}H_8O_2$ ) is 160.17 g/mol . The initial ionization would result in a molecular ion peak at m/z 160.



The main proposed fragmentation steps are:

- Loss of CO: A common fragmentation for phenols involves the cleavage of the phenyl ring and the loss of a neutral carbon monoxide molecule, which would lead to a fragment ion at m/z 132.[1]
- Loss of HCO: Another characteristic fragmentation of phenols is the elimination of a formyl radical, resulting in a fragment at m/z 131.[1]
- Furan Ring Fragmentation: The furan moiety can also undergo fragmentation. A key fragmentation of the furan ring itself involves the loss of CO to yield a cyclopropenyl cation. In the context of **3-(Furan-2-yl)phenol**, cleavage within the furan ring could lead to various smaller fragments. The furan cation itself is observed at m/z 68, and a common fragment from furan is the C<sub>3</sub>H<sub>3</sub>+ ion at m/z 39.[2]
- Cleavage at the Inter-ring Bond: The bond connecting the furan and phenol rings could cleave, leading to ions corresponding to each ring system, although this is generally less favored for aromatic systems compared to rearrangements and neutral losses.

## **Data Presentation: Predicted Fragment Ions**

The following table summarizes the major predicted fragment ions for **3-(Furan-2-yl)phenol**, their corresponding mass-to-charge ratio (m/z), and the proposed neutral loss.



m/z	Proposed Ion Formula	Proposed Neutral Loss	Predicted Relative Abundance
160	[C10H8O2]•+	-	High (Molecular Ion)
159	[C10H7O2]+	[H]•	Medium
132	[C <sub>9</sub> H <sub>8</sub> O]•+	[CO]	Medium to High
131	[C <sub>9</sub> H <sub>7</sub> O]+	[HCO]•	High
104	[C <sub>8</sub> H <sub>8</sub> ]•+	[CO] from m/z 132	Medium
103	[C <sub>8</sub> H <sub>7</sub> ]+	[HCO]• from m/z 132	Medium
77	[C <sub>6</sub> H₅]+	[C₃H₃O]• from m/z 132	Low
68	[C4H4O]•+	[C <sub>6</sub> H <sub>4</sub> O]	Low
39	[C <sub>3</sub> H <sub>3</sub> ]+	-	Medium

## **Experimental Protocols**

This section details a standard procedure for the analysis of **3-(Furan-2-yl)phenol** using Gas Chromatography-Mass Spectrometry (GC-MS).

- 1. Sample Preparation:
- Dissolve 1 mg of 3-(Furan-2-yl)phenol in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions to achieve a final concentration of approximately 10-100 μg/mL.
- If necessary, derivatization with an agent like BSTFA could be performed to increase volatility, though it is likely not required for this compound.
- 2. Gas Chromatography (GC) Conditions:
- GC System: Agilent 8890 GC or equivalent.



- Injector: Split/splitless injector, operated in splitless mode.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent non-polar column.
  [3]
- Oven Temperature Program:
  - o Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Final hold: Hold at 280 °C for 5 minutes.
- Injection Volume: 1 μL.
- 3. Mass Spectrometry (MS) Conditions:
- MS System: Agilent 5977B MSD or equivalent single quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 35 to 350.
- · Solvent Delay: 3 minutes.

## **Mandatory Visualization**



The following diagram illustrates the proposed primary fragmentation pathway of **3-(Furan-2-yl)phenol**.

Caption: Proposed EI fragmentation pathway for **3-(Furan-2-yl)phenol**.

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